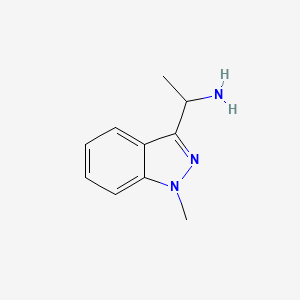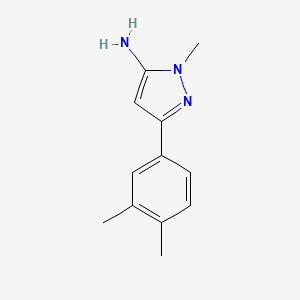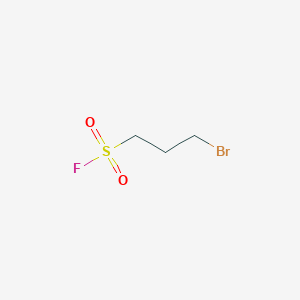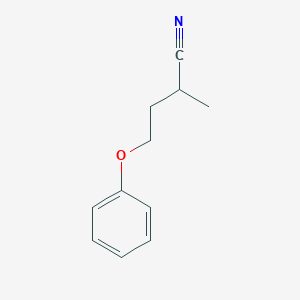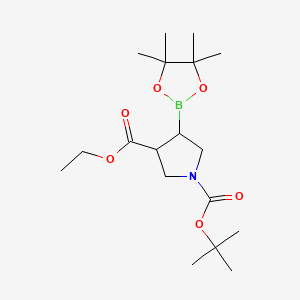![molecular formula C11H14BrN3O2 B13525523 1-[(2-Bromo-6-nitrophenyl)methyl]piperazine](/img/structure/B13525523.png)
1-[(2-Bromo-6-nitrophenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromo-6-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 2-bromo-6-nitrophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-6-nitrophenyl)methyl]piperazine typically involves the reaction of 2-bromo-6-nitrobenzyl chloride with piperazine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-[(2-Bromo-6-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups replacing the bromine atom.
Reduction: The major product is 1-[(2-Amino-6-nitrophenyl)methyl]piperazine.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
科学的研究の応用
1-[(2-Bromo-6-nitrophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
作用機序
The mechanism of action of 1-[(2-Bromo-6-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The presence of the nitro and bromo groups can influence the compound’s binding affinity and selectivity for these targets. The piperazine ring provides a scaffold that can be further modified to enhance the compound’s pharmacological properties.
類似化合物との比較
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar in structure but lacks the piperazine ring.
2-[(2-Bromo-6-nitrophenyl)methyl]piperidine: Contains a piperidine ring instead of a piperazine ring.
1-[(2-Bromo-4-nitrophenyl)methyl]piperazine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
1-[(2-Bromo-6-nitrophenyl)methyl]piperazine is unique due to the combination of the piperazine ring and the specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H14BrN3O2 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC名 |
1-[(2-bromo-6-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrN3O2/c12-10-2-1-3-11(15(16)17)9(10)8-14-6-4-13-5-7-14/h1-3,13H,4-8H2 |
InChIキー |
VJNQMFANLWTORT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



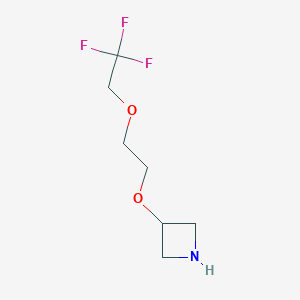
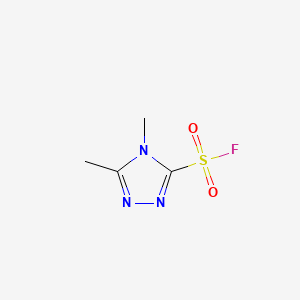

![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)

